4-Bromo-6-fluoropyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. achemblock.combldpharm.com Its presence is ubiquitous in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids. acs.orgnih.gov This structural motif is also a key component in numerous FDA-approved pharmaceuticals, underscoring its privileged status in drug design. bldpharm.com The utility of the pyridine scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions, which are crucial for molecular recognition and biological activity. achemblock.com
The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. achemblock.com This versatility has made pyridine and its derivatives indispensable tools for chemists in the quest for new therapeutic agents and functional materials.
Overview of Halogenated Pyridines as Versatile Building Blocks
The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic potential, transforming it into a highly versatile building block. nih.gov Halogenated pyridines serve as key precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The nature and position of the halogen atom(s) on the pyridine ring dictate its reactivity, allowing for selective and site-specific modifications.
This strategic functionalization is a powerful tool in the hands of synthetic chemists, providing a pathway to a diverse range of substituted pyridines that would be otherwise difficult to access. The resulting molecules often serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Research Context of 4-Bromo-6-fluoropyridin-3-amine within Pyridinamine Chemistry
Within the extensive family of halogenated pyridines, this compound has emerged as a compound of interest for several reasons. Its structure incorporates three key features: a pyridine core, an amino group, and two different halogen atoms (bromo and fluoro) at specific positions. This unique combination of functional groups makes it a highly attractive intermediate for the synthesis of complex, polysubstituted pyridine derivatives.
The presence of both a bromine and a fluorine atom allows for differential reactivity in cross-coupling reactions. Typically, the bromine atom is more susceptible to displacement in palladium-catalyzed reactions, while the fluorine atom can be substituted under different conditions, offering a high degree of synthetic flexibility. The amino group provides an additional site for modification or can act as a directing group, influencing the regioselectivity of further reactions.
While extensive peer-reviewed literature solely dedicated to this compound is not abundant, its commercial availability and the frequent appearance of structurally similar compounds in patents and medicinal chemistry literature underscore its importance as a building block. achemblock.com For instance, related bromo- and fluoro-substituted pyridinamines are key intermediates in the synthesis of potent kinase inhibitors, which are a major class of anticancer drugs. The structural motifs present in this compound are commonly found in molecules designed to target specific biological pathways, highlighting its potential in drug discovery programs.
Below is a table summarizing the key properties of this compound, gathered from chemical supplier data.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1514932-24-1 |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol |
| Appearance | Not specified in available literature |
| Purity | Typically offered at ≥95% |
| Storage | Recommended at 0-8 °C |
Detailed Research Findings
A common application of such building blocks is in the construction of heterocyclic cores for kinase inhibitors. The general synthetic approach often involves a palladium-catalyzed cross-coupling reaction at the bromine-bearing position, followed by further functionalization of the amino group or substitution of the fluorine atom. The resulting complex molecules are then evaluated for their biological activity.
The table below outlines a hypothetical, yet representative, reaction scheme illustrating the potential use of this compound in the synthesis of a more complex molecule, based on common synthetic strategies for related compounds.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |
| 1 | This compound | Arylboronic acid | Pd catalyst, base | 4-Aryl-6-fluoropyridin-3-amine | Suzuki Coupling |
| 2 | 4-Aryl-6-fluoropyridin-3-amine | Acyl chloride | Base | N-(4-Aryl-6-fluoropyridin-3-yl)amide | Acylation |
| 3 | N-(4-Aryl-6-fluoropyridin-3-yl)amide | Alcohol, strong base | - | 4-Aryl-6-alkoxypyridin-3-yl)amide | Nucleophilic Aromatic Substitution |
This stepwise approach, enabled by the differential reactivity of the functional groups on the this compound scaffold, allows for the systematic construction of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4BrFN2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
4-bromo-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
InChI Key |
VPRZCSBHKVURPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Bromo 6 Fluoropyridin 3 Amine and Its Analogs
Strategies for Regioselective Halogenation of Pyridine (B92270) Rings
The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often necessitating harsh reaction conditions. nih.gov Consequently, developing mild and regioselective halogenation methods is crucial for accessing key halopyridine intermediates. nih.gov
Bromination Approaches
The introduction of a bromine atom at a specific position on the pyridine ring can be achieved through various strategies. For instance, the bromination of 3-aminopyridine (B143674) derivatives can be influenced by the nature of the amino substituent. Direct bromination of 3-aminopyridine can lead to a mixture of products, while 3-dimethylaminopyridine reacts with 2,4,4,6-tetrabromocyclohexa-2,5-dienone to yield 2-bromo-5-dimethylaminopyridine exclusively. rsc.org
A modern approach to achieve 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. This method transforms pyridines into reactive Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions. chemrxiv.org For example, this one-pot process can be used to synthesize 3-bromopyridines by treating the Zincke intermediate with N-bromosuccinimide (NBS). nih.gov
Fluorination Methodologies
Direct fluorination of pyridine rings is challenging, especially at the meta position, due to the ring's electron-deficient character. rsc.org One successful strategy involves the use of pyridine N-oxides, which activates the ring towards nucleophilic attack. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. rsc.orgnih.gov This approach highlights the directing effect of the N-oxide group, favoring meta-fluorination. nih.gov
Another strategy for 4-selective halogenation involves the use of designed heterocyclic phosphine (B1218219) reagents. nih.gov This two-step process installs a phosphonium (B103445) salt at the 4-position of the pyridine, which is subsequently displaced by a halide nucleophile. nih.gov This method is applicable to a broad range of unactivated pyridines. nih.gov
Introduction of Amine Functionality via Amination Reactions
The introduction of an amine group onto a dihalopyridine scaffold is a key step in the synthesis of compounds like 4-bromo-6-fluoropyridin-3-amine. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halide is displaced by an amine nucleophile. The reactivity of heteroaryl chlorides in SNAr reactions can be enhanced in green solvents like water in the presence of potassium fluoride, particularly when the pyridine ring is activated by electron-withdrawing groups. researchgate.net
A direct amination approach for pyridines involves converting them into phosphonium salts, which then react with sodium azide (B81097) to form versatile iminophosphorane products. nih.gov This method is highly regioselective for the 4-position and avoids the need for pre-halogenated substrates. nih.gov For the synthesis of N-substituted 3-amino-4-halopyridines, a one-pot protocol involving Boc-deprotection followed by reductive amination mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been developed. nih.gov This method is effective for systems where direct reductive aminations are challenging. nih.gov
Advanced Coupling Reactions in the Synthesis of Functionalized Pyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the further diversification of functionalized pyridines. sigmaaldrich.comyoutube.comrsc.org These reactions are fundamental in both academic and industrial settings. sigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used due to its mild conditions and the low toxicity of the boron reagents. organic-chemistry.orgnih.gov This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its tolerance for functional groups. nih.gov The choice of palladium catalyst and ligands is crucial, with systems like Pd(OAc)₂/PCy₃ being effective for a range of aryl and vinyl triflates. organic-chemistry.org The reaction can also be performed at ambient temperatures, even on complex molecules like bromotryptophan derivatives. nih.gov
| Reactants | Catalyst System | Product | Reference |
| ortho-bromoanilines and boronic esters | Pd(dppf)Cl₂ | Arylated anilines | nih.gov |
| 5-bromoindole and phenylboronic acid | Ligand-free Pd-nanoparticles | 5-phenylindole | nih.gov |
| 3,4,5-tribromo-2,6-dimethylpyridine and ortho-methoxyphenylboronic acid | Pd(PPh₃)₄ | Mono-, di-, and tri-substituted lutidines | beilstein-journals.org |
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org Studies on the Heck coupling of 6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with various acrylates have shown that the reaction outcome is highly dependent on the catalyst, solvent, base, and additives. rsc.org
| Aryl Halide | Alkene | Catalyst | Product | Reference |
| (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Various acrylates | Palladium catalyst | Acrylate-grafted thienopyrimidines | rsc.org |
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability. nih.gov Optimization of Sonogashira coupling has been reported for challenging substrates like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, where the choice of ligand was found to be critical. researchgate.net
| Aryl Halide | Alkyne | Catalyst System | Product | Reference |
| Aryl or vinyl halide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Alkynylated arene or vinyl | wikipedia.orgorganic-chemistry.org |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Alkynylated pyrazole | researchgate.net |
Metal-Free C-N Coupling Systems
Recent advancements have led to the development of transition-metal-free cross-coupling reactions. nih.gov One such system enables the C-N coupling of phenols and primary amines using a multifunctional reagent that activates both coupling partners, proceeding through a net dehydrative coupling. nih.gov Another metal-free approach for C-C bond formation involves the use of a tetraguanidino-functionalized pyridine under visible light, which proceeds via a radical mechanism. nih.gov For the specific coupling of pyridines with secondary phosphine chalcogenides, a metal-free SNHAr reaction has been developed using acylacetylenes as oxidants, affording 4-chalcogenophosphoryl pyridines. rsc.org
| Coupling Partners | Reagent/Condition | Product | Reference |
| Phenols and primary amines | Multifunctional reagent | Aryl amines | nih.gov |
| Pyridines and secondary phosphine chalcogenides | Acylacetylenes | 4-Chalcogenophosphoryl pyridines | rsc.org |
| Alkyl halides | 2,3,6,7-tetrakis(tetramethylguanidino)pyridine / visible light | Dimerized alkanes | nih.gov |
Buchwald–Hartwig Amination Protocols
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile and efficient route to aryl and heteroaryl amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The reaction has been developed through several generations of catalyst systems, enabling the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org
The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, BrettPhos) are often employed to enhance catalyst stability and promote the key steps of oxidative addition and reductive elimination. youtube.comresearchgate.net
In the context of synthesizing analogs of this compound, the Buchwald-Hartwig reaction is particularly useful for coupling amines to dihalogenated pyridine precursors. Research into the coupling of aminothiophenecarboxylates with substituted halopyridines has demonstrated the feasibility and selectivity of this approach. For instance, when using 2,6-dihalopyridines, the reaction can be controlled to favor mono-amination, leaving the second halogen available for subsequent functionalization, such as a Suzuki coupling. researchgate.net The reactivity of the halogen is a key determinant in the product distribution, with the rate of coupling generally following the order I > Br > Cl. researchgate.net
| Catalyst / Ligand | Base | Solvent | Substrate | Product(s) | Key Finding |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 2,6-Dichloropyridine | Mono-aminated product | Selective mono-amination can be achieved with less reactive halogens. researchgate.net |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 2,6-Dibromopyridine (B144722) | Mixture of mono- and di-aminated products | The more reactive bromine leads to a mixture of products, including the di-substituted analog. researchgate.net |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 2,6-Diiodopyridine | Di-aminated product | The high reactivity of iodine favors the formation of the di-aminated product. researchgate.net |
This table summarizes findings from a study on the Buchwald-Hartwig coupling of deactivated aminothiophenecarboxylates with dihalopyridines, providing a model for the synthesis of substituted pyridinamine analogs.
Synthetic Routes for Related Halogenated Pyridinamines (e.g., Isomers and Structural Variants)
The synthesis of halogenated pyridinamines often involves the regioselective introduction of halogen atoms and the amino group onto a pyridine ring. The specific substitution pattern dictates the synthetic strategy.
Synthesis of 3-Amino-4-bromopyridine: One route involves the protection of 3-aminopyridine with a Boc group, followed by directed ortho-metalation using a strong base like s-BuLi/TMEDA. The resulting lithiated species is then reacted with an electrophilic bromine source, such as 1,2-dibromoethane (B42909), to yield N-Boc-3-amino-4-bromopyridine. nih.gov Subsequent deprotection with acid furnishes the desired 3-amino-4-bromopyridine. nih.gov
Synthesis of 2-Amino-5-bromo-3-iodopyridine (B1270907): A common starting material for this type of analog is 2-aminopyridine. ijssst.info A selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS). The resulting 2-amino-5-bromopyridine (B118841) can then undergo iodination at the 3-position. A reported method uses potassium iodate (B108269) and potassium iodide in sulfuric acid to install the iodine, yielding the 2-amino-5-bromo-3-iodopyridine product. ijssst.info This sequential halogenation highlights the importance of controlling reaction conditions to achieve the desired regiochemistry.
Synthesis of 3-Fluoro-4-aminopyridine: Introducing a fluorine atom often requires specific strategies. One approach starts with 3-bromo-4-nitropyridine. nih.gov Direct fluorination of this substrate with a fluoride source like TBAF preferentially leads to substitution at the 4-position, displacing the nitro group. A more successful route involves first oxidizing the pyridine to a pyridine N-oxide. The fluorination of 3-bromo-4-nitropyridine N-oxide successfully yields 3-fluoro-4-nitropyridine N-oxide. The nitro group can then be reduced to an amine, and the N-oxide can be removed via catalytic hydrogenation to give the final 3-fluoro-4-aminopyridine product. nih.gov
Synthesis of 3,5-Dibromo-4-aminopyridine: An innovative one-step method has been developed that avoids the multi-step processes of nitration, reduction, and halogenation. google.com This process uses pyridine or a pyridine salt as the starting material. In a solution of hydrobromic acid (HBr), an ammonium (B1175870) salt and hydrogen peroxide (H₂O₂) are added. This reaction mixture directly yields 3,5-dibromo-4-aminopyridine, offering a more efficient and environmentally friendly route suitable for large-scale production. google.com
| Target Compound | Starting Material | Key Reagents / Steps | Synthetic Strategy |
| 3-Amino-4-bromopyridine | 3-Aminopyridine | 1. Boc₂O (Protection) 2. s-BuLi, 1,2-dibromoethane (Directed Metalation/Bromination) 3. Acid (Deprotection) | Protection followed by regioselective functionalization. nih.gov |
| 2-Amino-5-bromo-3-iodopyridine | 2-Aminopyridine | 1. NBS (Bromination) 2. KIO₃, KI, H₂SO₄ (Iodination) | Stepwise regioselective halogenation. ijssst.info |
| 3-Fluoro-4-aminopyridine | 3-Bromo-4-nitropyridine | 1. m-CPBA (N-Oxidation) 2. TBAF (Fluorination) 3. H₂/Pd (Reduction of NO₂ and N-O bond) | N-Oxide activation for nucleophilic fluorination. nih.gov |
| 3,5-Dibromo-4-aminopyridine | Pyridine | HBr, NH₄⁺ salt, H₂O₂ | One-pot oxidative bromination and amination. google.com |
This table summarizes various synthetic routes to different halogenated pyridinamine analogs, illustrating the diversity of chemical strategies used to achieve specific substitution patterns.
Iii. Reactivity and Chemical Transformations of 4 Bromo 6 Fluoropyridin 3 Amine
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The electron-withdrawing nature of the ring nitrogen atom sufficiently activates the ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions, where resonance stabilization of the negatively charged intermediate (a Meisenheimer-like complex) is most effective, as the charge can be delocalized onto the electronegative nitrogen atom. youtube.comquora.com In 4-Bromo-6-fluoropyridin-3-amine, both halogen atoms are situated at these activated positions (C4 and C6), making them potential sites for displacement.
In nucleophilic aromatic substitution reactions, the typical leaving group trend observed in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity is generally F > Cl > Br > I. wikipedia.orgyoutube.com This is because the rate-determining step is not the cleavage of the carbon-halogen bond, but the initial attack of the nucleophile on the aromatic ring. youtube.comstackexchange.com
Fluorine's high electronegativity makes the carbon atom to which it is attached significantly more electrophilic, thereby accelerating the rate-limiting nucleophilic attack. stackexchange.comreddit.com This strong inductive effect also helps to stabilize the developing negative charge in the Meisenheimer intermediate. stackexchange.com Consequently, in a molecule like this compound, the fluorine atom at the C6 position is expected to be preferentially displaced over the bromine atom at the C4 position by a nucleophile.
Studies on other polyhalogenated pyridines support this selectivity. For instance, in reactions of 2-bromo-6-fluoropyridine (B132718) with amines, nucleophilic substitution occurs site-selectively at the fluorine-substituted carbon. rsc.org This highlights the superior activating effect and leaving group ability of fluorine in SNAr reactions on the pyridine ring. One study found that for a particular SNAr reaction, an aryl fluoride (B91410) was 3300 times more reactive than the corresponding aryl iodide. masterorganicchemistry.com
Regioselectivity in the SNAr of polysubstituted pyridines is a complex interplay of electronic and steric factors. In this compound, both halogens are in positions (C4 and C6) electronically activated by the ring nitrogen. youtube.com However, the electronic effects of the other substituents also play a crucial role. The amino group at C3 is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. This deactivating effect would be felt at the adjacent C4 position, potentially making the C6 position even more favorable for attack.
Steric hindrance can also direct the nucleophile. A study on the reaction of 3-substituted-2,6-dichloropyridines with 1-methylpiperazine (B117243) found that bulky substituents at the C3 position direct incoming nucleophiles towards the C6 position. researchgate.net While the amino group itself is not exceptionally large, its presence, along with the adjacent bromine atom, could create a more sterically crowded environment around the C4 position compared to the C6 position, further favoring substitution at C6. The regioselectivity can also be highly dependent on solvent properties, such as the ability to act as a hydrogen-bond acceptor. researchgate.net
Electrophilic Substitution Reactions
The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org The nitrogen atom can also be protonated under the acidic conditions often used for EAS, further deactivating the ring by forming a pyridinium (B92312) cation. When substitution does occur on an unsubstituted pyridine ring, it proceeds preferentially at the C3 and C5 positions (meta to the nitrogen). This is because attack at the C2, C4, or C6 positions leads to an unstable cationic intermediate where one resonance form places a positive charge directly on the electronegative nitrogen atom. quora.comquora.com
However, the presence of the powerful electron-donating amino group at the C3 position in this compound fundamentally alters this reactivity. The -NH₂ group is a strong activating group and is ortho-, para-directing. In this molecule, the positions ortho to the amino group are C2 and C4, and the para position is C6. Since the C4 and C6 positions are already occupied by halogens, electrophilic attack is strongly directed to the C2 position. The directing effect of the amino group is generally strong enough to overcome the inherent deactivation of the pyridine ring. Protecting the amino group, for instance as a pivaloylamide, can be used to facilitate directed ortho-lithiation, a type of electrophilic substitution, at the C2 position. acs.org
Oxidation and Reduction Pathways
The functional groups on this compound offer potential sites for oxidation and reduction. The tertiary nitrogen of the pyridine ring can be oxidized to form a pyridine N-oxide, a transformation that can dramatically alter the ring's reactivity. For example, the oxidation of 3-bromo-4-nitropyridine (B1272033) to its N-oxide has been shown to change its reactivity profile towards nucleophilic substitution. nih.gov Formation of the N-oxide increases the electron density of the ring at the C2 and C4 positions, making them more susceptible to electrophilic attack, while also activating the ring for certain nucleophilic substitutions.
Reduction pathways can also be envisioned. While the bromo and fluoro substituents are generally stable to standard catalytic hydrogenation, other functional groups that might be introduced onto the ring are not. For instance, if a nitro group were present, it could be readily reduced to an amino group. The catalytic hydrogenation of 3-fluoro-4-nitropyridine (B80604) N-oxide using palladium on carbon (Pd/C) and hydrogen gas quantitatively yields 3-fluoro-4-aminopyridine. nih.gov This demonstrates a common functional group interconversion pathway applicable to substituted pyridines.
Derivatization Strategies and Functional Group Interconversions
This compound is a valuable building block for the synthesis of more complex and highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.
The halogen atoms on this compound serve as synthetic handles for a variety of transformations. As discussed, the fluorine at C6 is the most likely site for nucleophilic aromatic substitution. This allows for the selective introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at this position. For example, reacting 2-bromo-6-fluoropyridine with various amines under metal-free conditions yields the corresponding 6-amino-2-bromopyridine derivatives. rsc.org Similarly, 2,6-dibromopyridine (B144722) can be selectively mono-aminated with methylamine (B109427) under heat and pressure to produce 2-Bromo-6-methylaminopyridine. georgiasouthern.edu
These reactions demonstrate that the differential reactivity of the halogen substituents can be exploited to build molecular complexity in a controlled manner. The remaining bromine atom at C4 can then be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce carbon-based substituents, further diversifying the molecular structure. The amino group at C3 can also be derivatized, for instance, through acylation or alkylation, to modify the compound's properties.
Transformations Involving the Amine Functionality
The primary amine group of this compound can undergo several important transformations, including acylation, formation of urea (B33335) and sulfonamide derivatives, and participation in cyclization reactions to form fused heterocyclic rings. These reactions are fundamental to its utility as a versatile building block in organic synthesis.
One of the foundational transformations is the protection and deprotection of the amine group. For instance, the amine can be protected as a tert-butyl carbamate (B1207046) (Boc). The subsequent removal of this protecting group can be achieved under acidic conditions. A documented procedure for the deprotection of the related tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate involves treatment with trifluoroacetic acid in dichloromethane (B109758) at room temperature. This reaction efficiently regenerates the free amine, this compound, making it available for further synthetic manipulations. organic-chemistry.org
While specific examples of acylation and alkylation of this compound are not extensively detailed in publicly available literature, the general reactivity of 3-aminopyridines suggests that it would readily undergo such transformations. Acylation, for example with agents like acetic anhydride (B1165640) or benzoyl chloride, would be expected to form the corresponding N-acylated products. researchgate.netsemanticscholar.org Similarly, alkylation with reagents such as methyl iodide would likely yield the N-methylated derivatives, although over-alkylation to form quaternary ammonium (B1175870) salts is a possibility. masterorganicchemistry.com
The diazotization of the amino group to form a diazonium salt is another potential transformation. This intermediate can then be subjected to various displacement reactions, such as the Sandmeyer reaction, to introduce a range of substituents onto the pyridine ring. wikipedia.orgnih.govresearchgate.netmasterorganicchemistry.com
A significant application of the amine functionality is its use in the construction of fused heterocyclic systems. The reaction of 3-aminopyridine (B143674) derivatives with appropriate bifunctional reagents can lead to the formation of various bicyclic and polycyclic structures. For example, the reaction with reagents like diethyl ethoxymethylenemalonate is a common strategy for building fused pyridopyrimidine scaffolds. researchgate.net Although a direct example with this compound is not explicitly described, this type of cyclization is a well-established method for creating complex heterocyclic frameworks. rsc.orgsigmaaldrich.comscite.ai
Below is an interactive data table summarizing a key transformation involving a protected form of the amine functionality.
| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |
| tert-Butyl (4-bromo-6-fluoropyridin-3-yl)carbamate | Trifluoroacetic acid | Dichloromethane | Room Temperature, 2 hours | This compound | Not Specified | organic-chemistry.org |
Iv. Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Bromo-6-fluoropyridin-3-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The pyridine (B92270) ring contains two protons, and their chemical shifts and coupling patterns are diagnostic of their positions relative to the bromine, fluorine, and amine substituents. The broad signal of the amine protons is also a key feature.
While specific experimental data from peer-reviewed literature is not publicly available at this time, hypothetical chemical shifts can be predicted based on the electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms would be expected to shift the signals of the adjacent protons downfield, while the electron-donating amino group would have an upfield influence.
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are highly sensitive to the electronic environment. The carbons directly bonded to the electronegative fluorine and bromine atoms would exhibit characteristic downfield shifts. Furthermore, the carbon-fluorine coupling constants (J-coupling) provide valuable structural information.
A research patent mentions the use of NMR spectroscopy in the synthesis of this compound, although specific data is not provided. google.com
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 140-145 |
| C3 | 130-135 |
| C4 | 110-115 |
| C5 | 145-150 (with C-F coupling) |
| C6 | 155-160 (with C-F coupling) |
| Note: These are predicted values and may differ from experimental results. |
Fluorine (¹⁹F) NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. This method provides a direct observation of the fluorine nucleus, and its chemical shift is highly indicative of the electronic environment of the C-F bond. Coupling between the fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) would provide further confirmation of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine and fluorine atoms through their characteristic isotopic patterns. A patent related to the synthesis of this compound indicates the use of mass spectrometry to monitor the reaction progress. google.com
Interactive Table: Expected HRMS Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M+H]⁺ | 191.9615 | 193.9594 |
| Note: These are calculated values for the protonated molecule. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound research, LC-MS is used to assess the purity of the compound and to analyze complex reaction mixtures. A patent describing the synthesis of related compounds mentions the use of liquid chromatography-mass spectrometry. google.com The retention time from the LC provides an additional identifier for the compound, while the mass spectrometer confirms its identity.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. In the analysis of this compound, the mass spectrum would be characterized by a prominent molecular ion peak. Due to the presence of bromine, this molecular ion peak would appear as a doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation of this compound under EI-MS conditions is expected to proceed through several key pathways. researchgate.net These include the loss of the bromine atom, the fluorine atom, or the amino group, as well as the elimination of small neutral molecules like hydrogen cyanide (HCN). The analysis of these fragment ions provides valuable information for confirming the compound's structure. The electron ionization mass spectra of related chloro- and bromo-substituted diphenylamines show strong molecular ion signals, which are often the base peak, indicating the stability of the parent molecule. researchgate.net
Table 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 191/193 | [C₅H₄BrFN₂]⁺ | Molecular ion peak (M⁺), confirming the molecular weight. The doublet pattern is characteristic of a bromine-containing compound. |
| 112 | [M-Br]⁺ | Loss of a bromine radical. |
| 172/174 | [M-F]⁺ | Loss of a fluorine radical. |
| 164/166 | [M-HCN]⁺ | Loss of a neutral hydrogen cyanide molecule from the pyridine ring. |
| 93 | [M-Br-F]⁺ | Subsequent loss of fluorine from the [M-Br]⁺ ion. |
Note: The table presents predicted fragmentation patterns based on the principles of mass spectrometry and data from analogous compounds.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed insights into the molecular structure and bonding within this compound. mdpi.com These methods are complementary and are used to identify the characteristic vibrational modes of the molecule's functional groups and skeletal framework. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the compound. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-F stretching, C-Br stretching, and various vibrations of the pyridine ring. nih.gov Theoretical and experimental studies on related aminobromopyridines have been used to assign the fundamental vibrational modes. nih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum reveals vibrational modes that may be weak or absent in the IR spectrum. For instance, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. In the case of this compound, the C-Br and certain pyridine ring vibrations are expected to be prominent in the FT-Raman spectrum. researchgate.net The combination of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
| N-H stretching (amine) | 3300-3500 | FT-IR |
| C-H stretching (aromatic) | 3000-3100 | FT-IR, FT-Raman |
| C=C and C=N stretching (pyridine ring) | 1400-1600 | FT-IR, FT-Raman |
| N-H bending (amine) | 1550-1650 | FT-IR |
| C-F stretching | 1200-1350 | FT-IR |
| C-N stretching | 1250-1350 | FT-IR, FT-Raman |
| C-Br stretching | 500-650 | FT-Raman, FT-IR |
Note: The expected wavenumber ranges are based on established group frequencies and data from similar molecules. nih.govnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is influenced by the electronic structure of the substituted pyridine ring. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine.
Studies on related compounds, such as 2-bromo-6-methoxynaphthalene, have utilized UV-Vis spectroscopy to investigate electronic properties and have been complemented by theoretical calculations to understand the nature of the electronic transitions. nih.gov The spectrum of this compound is expected to exhibit absorptions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. The exact position and intensity of these absorption bands are sensitive to the solvent polarity.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are commonly used methods.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound and for its purification. nih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of purity. A small amount of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retardation factor (Rf) value is used to identify the compound.
Gas Chromatography (GC) can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The compound would be injected into a heated column, and its retention time would be measured. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. The NIST Chemistry WebBook contains GC data for related compounds like 4-bromoaniline. nist.govnist.gov
Table 3: Overview of Chromatographic Methods for this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Primary Application |
| HPLC | C18 or other reversed-phase material | Acetonitrile/water or Methanol/water mixture | Purity determination and preparative separation nih.gov |
| TLC | Silica gel or alumina | Hexane/Ethyl acetate (B1210297) or Dichloromethane (B109758)/Methanol | Reaction monitoring and preliminary purity check |
| GC | Capillary column with a nonpolar or medium-polarity stationary phase | Inert gas (e.g., Helium, Nitrogen) | Purity assessment and identification (often with MS detection) nist.gov |
V. Computational and Theoretical Investigations
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to approximate the solutions to the Schrödinger equation, yielding valuable data on molecular properties. General studies on substituted pyridines and other heterocyclic systems frequently utilize DFT to explore substituent effects on geometry and electronic structure. ias.ac.inresearchgate.netresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are popular hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, offering a high level of theory. These are often paired with Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), or correlation-consistent basis sets. ias.ac.inresearchgate.net The selection of a larger basis set with polarization and diffuse functions is critical for accurately describing systems with heteroatoms like fluorine, bromine, and nitrogen, which possess lone pairs and variable electronic densities. For substituted pyridines, the B3LYP functional combined with the 6-311G+(d,p) or 6-31++G(d,p) basis sets has been shown to be effective in calculating electronic properties and predicting reactivity. ias.ac.inresearchgate.net
A fundamental step in any quantum chemical calculation is the optimization of the molecule's geometry to find its lowest energy structure on the potential energy surface. For 4-Bromo-6-fluoropyridin-3-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. Conformational analysis, particularly concerning the rotation of the amine (-NH2) group relative to the pyridine (B92270) ring, is essential for identifying the most stable conformer. This process is typically performed by systematically varying key dihedral angles and performing geometry optimization at each step to map the potential energy surface. mdpi.com
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: As specific experimental or calculated data for this exact molecule is not available in the cited literature, this table is a representative example of parameters that would be determined through DFT calculations.)
| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C-Br | Value |
| C-F | Value |
| C-N (ring) | Value |
| C-C (ring) | Value |
| C-N (amine) | Value |
| N-H | Value |
| **Bond Angles (°) ** | |
| C-C-Br | Value |
| C-C-F | Value |
| C-N-C (ring) | Value |
| H-N-H | Value |
| Dihedral Angles (°) | |
| C-C-C-N (ring torsion) | Value |
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical and physical properties. Analyzing the electronic structure provides deep insights into the molecule's stability, color, and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted pyridines, the nature and position of substituents like bromo and fluoro groups significantly influence the energies of these frontier orbitals. researchgate.net
Table 2: Predicted Electronic Properties for this compound (Note: This table illustrates the type of data obtained from DFT calculations for electronic structure analysis, based on general principles for substituted pyridines.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Intramolecular charge transfer is a key feature in many functional molecules. Analysis of the composition of the HOMO and LUMO can reveal the nature of electronic transitions. For instance, if the HOMO is primarily located on one part of the molecule (e.g., the amino group and the pyridine ring) and the LUMO is on another (e.g., the bromo and fluoro substituents), a HOMO-LUMO transition would correspond to an internal charge transfer. Molecular Electrostatic Potential (MEP) maps are also used to visualize charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
Reactivity and Selectivity Prediction
DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. Global reactivity descriptors, derived from the energies of frontier orbitals, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. ias.ac.inresearchgate.net Local reactivity descriptors, such as Fukui functions or the dual descriptor, can predict the most probable sites within the molecule for electrophilic, nucleophilic, and radical attacks, thus explaining and predicting regioselectivity in chemical reactions. For a substituted pyridine like this compound, these calculations can pinpoint which of the ring carbons or heteroatoms is most susceptible to reaction.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. The amine group (-NH2) would also contribute to the negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution, contributing to a complex potential landscape on the aromatic ring. Understanding these regions of varying electrostatic potential is critical for predicting how the molecule will interact with other molecules, including biological targets.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Pyridine Nitrogen | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Fluorine Atom | Negative | Contributes to overall electron-withdrawing nature |
| Amine Group (Nitrogen) | Moderately Negative | Potential for hydrogen bonding and coordination |
| Amine Group (Hydrogens) | Positive | Site for nucleophilic attack, hydrogen bond donor |
| Aromatic Ring | Intermediate | Complex reactivity influenced by substituents |
Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative and stabilizing effects. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Prediction of Reaction Pathways and Regioselectivity
Computational methods can be employed to predict the most likely pathways for chemical reactions and the regioselectivity of those reactions. This is often achieved by calculating the energies of potential intermediates and transition states. For this compound, theoretical calculations could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution.
For example, by modeling the attack of a nucleophile at different positions on the pyridine ring, it's possible to determine which substitution pattern is energetically favored. The presence of the electron-withdrawing fluorine and bromine atoms, along with the electron-donating amine group, creates a complex electronic environment that directs the regioselectivity. Computational studies on related halo-aminopyridines have shown that the positions activated or deactivated by these substituents can be predicted with good accuracy. nih.gov Such predictions are invaluable for designing synthetic routes to new derivatives of this compound. nih.gov
Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of spectral bands.
For this compound, DFT calculations would predict the characteristic vibrational frequencies for the various functional groups present. This would include the N-H stretching and bending modes of the amine group, the C-F and C-Br stretching vibrations, and the various stretching and bending modes of the pyridine ring. Studies on similar molecules, such as 2-fluoropyridine (B1216828) and 3-fluoropyridine, have demonstrated that DFT calculations can provide vibrational spectra that are in excellent agreement with experimental observations. nih.gov These theoretical predictions can be crucial for confirming the structure of newly synthesized compounds and for understanding the effects of substituent groups on the vibrational properties of the pyridine ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Typically appears as two bands for asymmetric and symmetric stretching. |
| C-N Stretch (Ring) | 1550 - 1650 | Characteristic of the pyridine ring. |
| N-H Bend (Amine) | 1580 - 1650 | Can overlap with ring stretching modes. |
| C-F Stretch | 1200 - 1300 | Strong absorption, characteristic of the C-F bond. |
| C-Br Stretch | 500 - 650 | Lower frequency vibration due to the heavier bromine atom. |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or nucleic acid. These methods are central to drug discovery and development.
Given that many aminopyridine derivatives exhibit interesting biological activities, molecular docking studies of this compound could be performed to explore its potential as an inhibitor of various enzymes or receptors. nih.govmdpi.com In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein's amino acid residues. For example, the amine group and the pyridine nitrogen of this compound would be expected to act as hydrogen bond donors and acceptors, respectively, which are crucial interactions in many biological systems. Such in silico screening can prioritize compounds for further experimental testing, saving time and resources in the drug discovery process. nih.gov
Vi. Applications in Advanced Research Fields
Role as a Chemical Building Block in Complex Organic Synthesis
4-Bromo-6-fluoropyridin-3-amine serves as a crucial building block in the multi-step synthesis of complex heterocyclic structures. Its distinct functional groups—a nucleophilic amino group and two halogen atoms (bromo and fluoro) at positions amenable to different types of coupling reactions—provide chemists with a strategic advantage in molecular construction. The fluorine atom, in particular, can influence the reactivity of the pyridine (B92270) ring and the properties of the final compound. acs.org
A notable example of its application is in the synthesis of tricyclic compounds designed as kynurenine (B1673888) aminotransferase II (KAT II) inhibitors. In a patented synthetic route, this compound is generated from its tert-butyl carbamate-protected precursor as a key intermediate. google.com This step highlights the compound's role as a foundational element upon which more complex molecular architecture is assembled. google.comresearchgate.net The strategic placement of the bromo and fluoro substituents allows for selective subsequent reactions, a critical aspect in the efficient construction of intricate target molecules.
Contributions to Medicinal Chemistry Research
The field of medicinal chemistry has significantly benefited from the incorporation of fluorinated heterocycles. Current time information in Pasuruan, ID. Fluorine's unique properties, such as its high electronegativity and small size, can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. acs.org this compound embodies these desirable characteristics, making it a compound of interest in drug discovery.
The structure of this compound serves as a valuable scaffold for the design of new therapeutic agents. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The bromo-fluoro-aminopyridine core of this compound is particularly useful for developing inhibitors of specific enzymes.
In the development of KAT II inhibitors, which are investigated for treating cognitive and nervous system disorders, the aminopyridine portion of the molecule is a key structural motif for interacting with the target enzyme. google.com The compound provides the essential framework that is further elaborated through subsequent chemical reactions to build the final, pharmacologically active molecule. google.comresearchgate.net The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
The role of this compound as a precursor to pharmaceutical intermediates is well-documented in patent literature. An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently used in the next step of the reaction sequence.
A specific synthesis detailed by Pfizer involves the preparation of this compound (designated as intermediate C31) from tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate. google.com This reaction, involving the removal of the tert-butoxycarbonyl (Boc) protecting group with trifluoroacetic acid, yields the free amine, which is a critical intermediate for constructing complex tricyclic quinoline (B57606) derivatives. google.comresearchgate.net These derivatives are the basis for developing novel KAT II inhibitors, demonstrating the compound's direct lineage to potential new medicines.
Table 1: Synthesis of this compound as a Pharmaceutical Intermediate
| Precursor | Reagents | Product | Application | Reference |
|---|
Utility in Agrochemical Research and Development
While fluorinated heterocyclic compounds are of significant interest in the agrochemical industry for creating new pesticides and herbicides, specific applications of this compound in this sector are not extensively documented in publicly available research. nih.gov The structural motifs present in the molecule are analogous to those found in some biologically active agrochemicals, suggesting its potential utility.
Theoretically, the reactive sites on this compound could be exploited to synthesize precursors for pesticides and herbicides. The pyridine core is a common feature in many such products. However, a review of current scientific and patent literature did not reveal specific instances of this compound being used for the synthesis of agrochemical precursors.
Potential in Materials Science Research
Fluorinated polymers and organic materials often exhibit desirable properties such as thermal stability, chemical resistance, and unique optical and electronic characteristics. nih.gov Fluorinated pyridines, in particular, can be incorporated into polyimides and other advanced materials to enhance their performance. researchgate.net
Despite the potential suggested by its fluorinated structure, there is currently a lack of specific research detailing the use of this compound in materials science applications. Its polyfunctional nature could theoretically make it a candidate for monomer synthesis or as a specialty additive, but this remains an unexplored area of research based on available information.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate |
| Trifluoroacetic acid |
Development of Electronic Materials
The unique electronic properties of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents, position compounds like this compound as promising candidates for the development of novel organic electronic materials. Fluorinated aromatic compounds, in particular, are known to exhibit high thermal stability and resistance to oxidation, which are critical properties for materials used in electronic devices. semanticscholar.org The introduction of fluorine into organic molecules can also modulate their electronic energy levels, which is a key consideration in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). semanticscholar.org
While direct studies on this compound for electronic materials are not prominent, the broader class of fluorinated pyridines has been investigated for such purposes. semanticscholar.org The combination of the electron-donating amino group and the electron-withdrawing halogen atoms in this compound could lead to interesting charge-transfer properties, which are fundamental to the performance of many organic electronic components. For instance, substituted pyridines are integral to the structure of some organic fluorescent materials, where tuning the electronic properties of the pyridine ring can influence the emission color and efficiency. mdpi.com Therefore, it is plausible that this compound could serve as a precursor for the synthesis of new organic semiconductors or luminescent materials with tailored properties.
Applications in Supramolecular Structures and Dye-Sensitized Solar Cells
The field of supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Pyridine derivatives are widely used in supramolecular chemistry due to the directional hydrogen bonding capabilities of the pyridine nitrogen and other substituents. nih.gov The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) in this compound, along with the potential for halogen bonding from the bromine atom, makes it a versatile component for creating intricate supramolecular assemblies. researchgate.net The introduction of fluorine can further influence the stability and structure of these assemblies. researchgate.net
In the context of dye-sensitized solar cells (DSSCs), the efficiency of the device is heavily dependent on the properties of the organic dye used to capture light. rsc.orgnih.gov While there is no specific literature on the use of this compound in DSSCs, fluorinated organic dyes have been shown to exhibit improved performance. rsc.org The fluorine atoms can enhance the molar extinction coefficient of the dye and improve charge transport, leading to higher photocurrent densities. rsc.org Furthermore, the pyridine moiety is a common component in the sensitizing dyes used in DSSCs. nih.govnorthwestern.edu Given these factors, this compound could potentially be used as a building block to synthesize novel dyes for DSSCs with enhanced photophysical and electrochemical properties.
Precursor in Organometallic Catalysis Research
Pyridine-based ligands are ubiquitous in organometallic chemistry and are used to support a wide range of metal catalysts. nih.gov The electronic and steric properties of the pyridine ligand can be tuned by the introduction of substituents, which in turn influences the activity and selectivity of the catalyst. nih.gov The presence of both an amino group and halogen atoms on the pyridine ring of this compound provides multiple coordination sites and allows for fine-tuning of its electronic properties.
Palladium complexes with pyridine-based ligands, for example, have been shown to be effective catalysts for cross-coupling reactions such as the Suzuki and Heck reactions. nih.govresearchgate.net The basicity of the pyridine ligand can impact the catalytic efficiency, and the presence of electron-withdrawing groups like fluorine and bromine on this compound would decrease its basicity, potentially leading to unique catalytic activities. nih.gov While specific catalytic applications of organometallic complexes derived from this compound have not been reported, its structure suggests it could be a valuable precursor for new ligands in the development of catalysts for a variety of organic transformations. youtube.comrsc.org
Applications in Fine Chemical Synthesis
Substituted pyridines are among the most important heterocyclic compounds and serve as key intermediates in the synthesis of a vast array of fine chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.netmdpi.com The functional groups on the pyridine ring of this compound—the amino group, the bromine atom, and the fluorine atom—can all be subjected to further chemical transformations, making it a versatile building block. nih.govorgsyn.org
The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, while the amino group can be diazotized or acylated to introduce further diversity. orgsyn.org The fluorine atom, although generally less reactive, can influence the reactivity of the other positions on the ring and impart unique properties to the final products. semanticscholar.org Numerous methods exist for the synthesis of substituted pyridines, highlighting their importance in organic synthesis. rsc.orgresearcher.lifenih.govnih.gov Given its array of functional handles, this compound is likely a valuable starting material for the multi-step synthesis of complex target molecules in the fine chemical industry. chemscene.com
Relevance in Dyes Production
Azo dyes represent the largest class of synthetic dyes used in various industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nih.gov The 3-aminopyridine (B143674) moiety present in this compound makes it a direct precursor for the synthesis of novel azo dyes. mdpi.comnih.gov
The presence of the bromine and fluorine atoms on the pyridine ring would be expected to influence the color and properties of the resulting azo dyes. Halogen atoms can have a bathochromic effect, shifting the absorption of the dye to longer wavelengths, and can also improve properties such as lightfastness. researchgate.net While specific azo dyes derived from this compound are not described in the literature, the general methodology for the synthesis of azo dyes from aminopyridines is well-established. mdpi.comnih.govnih.gov Therefore, this compound holds potential for the development of new dyes with unique shades and improved technical properties for various applications.
Vii. Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
Currently, detailed synthetic procedures for 4-Bromo-6-fluoropyridin-3-amine are not extensively documented in peer-reviewed literature. Future research should focus on developing robust and scalable synthetic methods. This could involve multi-step syntheses starting from commercially available pyridines or the exploration of more direct C-H functionalization techniques. Key areas of investigation would include:
Optimization of Halogenation and Amination Reactions: Systematic studies to determine the optimal conditions for the selective introduction of bromine, fluorine, and amine groups onto the pyridine (B92270) core.
Flow Chemistry Approaches: The use of microreactor technology could offer improved control over reaction parameters, leading to higher yields and purity.
Biocatalytic Methods: Employing enzymes for specific transformations could provide a greener and more efficient synthetic alternative.
Exploration of Expanded Reactivity and Derivatization
The bromine atom at the 4-position serves as a valuable handle for a variety of cross-coupling reactions. Future work should systematically explore the reactivity of this compound in reactions such as:
Suzuki-Miyaura Coupling: To introduce a wide range of aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: For the synthesis of more complex diamine structures.
Sonogashira Coupling: To install alkyne functionalities, which are valuable in materials science and medicinal chemistry.
Heck and Stille Couplings: To further diversify the molecular architecture.
The amine group also offers a site for derivatization, such as through acylation or sulfonylation, to generate a library of novel compounds with potentially interesting biological activities.
Advanced Spectroscopic Characterization and Data Interpretation
While basic analytical data is available from commercial suppliers, a comprehensive spectroscopic characterization is crucial for a deeper understanding of the molecule's properties. Future research should aim to:
Acquire and Analyze High-Resolution NMR Spectra: Including 1H, 13C, 19F, and 15N NMR to fully assign all spectral features and determine coupling constants.
Perform Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide valuable insights into its packing and potential polymorphism.
Utilize Advanced Mass Spectrometry Techniques: To study its fragmentation patterns and confirm its molecular weight with high accuracy.
| Spectroscopic Data for a Related Isomer: 3-Bromo-4-fluoropyridin-2-amine | |
| Technique | Key Signals |
| ¹H NMR | δ 5.50 (NH₂), 6.85–7.32 (aromatic) |
| ¹³C NMR | δ 158.9 (C-2), 148.7 (C-4) |
| IR | 3400 cm⁻¹ (N-H), 1230 cm⁻¹ (C-F) |
| MS | m/z 190.95 [M+H]⁺ |
| Data for a structurally related isomer, not the title compound. georgiasouthern.edu |
Integration of Computational Design with Experimental Synthesis
Computational chemistry can play a pivotal role in guiding future research efforts. Density Functional Theory (DFT) calculations could be employed to:
Predict Reactivity: By calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack.
Simulate Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental data.
Design Novel Derivatives: Computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired electronic or steric properties.
Unexplored Applications in Emerging Scientific Disciplines
The structural features of this compound suggest potential applications in several cutting-edge fields:
Medicinal Chemistry: Halogenated pyridines are prevalent in many pharmaceuticals. This compound could serve as a key building block for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents.
Materials Science: The presence of fluorine can impart unique properties such as increased thermal stability and altered electronic characteristics, making it a candidate for the development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or liquid crystals.
Agrochemicals: Substituted pyridines are also important in the agrochemical industry. Derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-6-fluoropyridin-3-amine, and how can regioselectivity be controlled?
- Methodology : Halogenation of pyridine derivatives using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., acetonitrile) under mild conditions can introduce bromine selectively. Fluorination may require directed metalation or halogen-exchange reactions. For example, similar compounds (e.g., 3-bromo-4-aminopyridine) are synthesized via NBS-mediated bromination followed by purification via recrystallization . Regioselectivity can be influenced by directing groups (e.g., amino substituents) and reaction temperature .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm purity. For example, aromatic protons in halogenated pyridines show distinct splitting patterns (e.g., δ 7.57–7.74 ppm in related bromo-fluorobenzamides) .
- Mass Spectrometry : GC-MS or LC-MS validates molecular weight (e.g., m/z 310 for a bromo-fluorinated analog) .
- X-ray Crystallography : SHELXL/SHELXS programs resolve crystal structures, particularly for verifying halogen positions and hydrogen-bonding networks .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodology : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for purification. Monitoring via TLC or HPLC ensures removal of intermediates like dehalogenated byproducts .
Q. What safety precautions are essential when handling this compound?
- Methodology : Follow GHS guidelines: wear PPE (gloves, goggles), use fume hoods, and avoid inhalation/skin contact. Waste should be neutralized (e.g., with dilute NaOH) and disposed via licensed facilities. The compound’s acute toxicity (Category 4) and eye irritation (Category 1) necessitate strict protocols .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electronegativity modulates the pyridine ring’s electron density. Computational studies (DFT) can predict sites for nucleophilic/electrophilic attack. Experimental validation via Pd-catalyzed couplings with aryl boronic acids (e.g., as in 5-bromo-6-fluoropyridin-2-amine analogs) reveals reactivity trends .
Q. How can conflicting NMR or crystallographic data be resolved for this compound?
- Methodology :
- Data Contradiction Analysis : Compare experimental NMR shifts with computed values (GIAO method). For crystallography, refine data using SHELXL to resolve ambiguities in halogen positioning .
- Alternative Techniques : Use F NMR or X-ray photoelectron spectroscopy (XPS) to confirm fluorine and bromine environments .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodology : Optimize reaction sequences by:
- Protecting the amino group (e.g., Boc or acetyl) during halogenation to prevent side reactions.
- Employing flow chemistry for exothermic steps (e.g., bromination) to enhance control and scalability .
Q. How does the compound’s solubility profile affect its application in catalysis or medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
